3-[6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine 3-[6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17903535
InChI: InChI=1S/C17H11IN6S/c1-10-14(23-9-3-2-4-13(23)19-10)15-20-21-17-24(15)22-16(25-17)11-5-7-12(18)8-6-11/h2-9H,1H3
SMILES:
Molecular Formula: C17H11IN6S
Molecular Weight: 458.3 g/mol

3-[6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

CAS No.:

Cat. No.: VC17903535

Molecular Formula: C17H11IN6S

Molecular Weight: 458.3 g/mol

* For research use only. Not for human or veterinary use.

3-[6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine -

Specification

Molecular Formula C17H11IN6S
Molecular Weight 458.3 g/mol
IUPAC Name 6-(4-iodophenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C17H11IN6S/c1-10-14(23-9-3-2-4-13(23)19-10)15-20-21-17-24(15)22-16(25-17)11-5-7-12(18)8-6-11/h2-9H,1H3
Standard InChI Key RHGUDTPMCOBMCY-UHFFFAOYSA-N
Canonical SMILES CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC=C(C=C5)I

Introduction

The compound 3-[6-(4-Iodophenyl) triazolo[3,4-b] thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a complex organic molecule featuring a unique combination of triazole, thiadiazole, and imidazo-pyridine rings. This structural complexity suggests potential biological activities and chemical reactivity, making it an interesting subject for research in pharmacology and medicinal chemistry.

Synthesis

The synthesis of 3-[6-(4-Iodophenyl) triazolo[3,4-b] thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine typically involves multi-step organic synthesis pathways. Each step requires careful optimization of reaction conditions to maximize yield and purity. The synthesis process may involve the formation of intermediate compounds that are then coupled to form the final product.

Biological Activities and Potential Applications

Compounds with similar structural features have shown significant biological activities, including antimicrobial and anticancer properties. The specific biological activity of 3-[6-(4-Iodophenyl) triazolo[3,4-b] thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine requires further investigation to establish its efficacy and mechanism of action.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
6-(2-Iodophenyl)- triazolo[3,4-b] thiadiazoleTriazole and ThiadiazoleAntimicrobial
5-(Iodophenyl)-imidazo[1,2-a]pyridineImidazo-pyridine coreAnticancer
1-(Phenyl)- triazoleTriazole ringAnti-inflammatory

Research Findings and Future Directions

Research on compounds like 3-[6-(4-Iodophenyl) triazolo[3,4-b] thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine highlights the importance of interaction studies to understand how these molecules bind to biological targets. Further studies are needed to explore their therapeutic potential and safety profiles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator